molecular formula C16H17NO3S2 B461567 3-methoxy-N-[(4-methylphenyl)sulfonylmethyl]benzenecarbothioamide

3-methoxy-N-[(4-methylphenyl)sulfonylmethyl]benzenecarbothioamide

Katalognummer: B461567
Molekulargewicht: 335.4g/mol
InChI-Schlüssel: WZVGXPQMUILICB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methoxy-N-[(4-methylphenyl)sulfonylmethyl]benzenecarbothioamide is a complex organic compound with a molecular formula of C16H17NO3S2 and a molecular weight of 335.4 g/mol. This compound is characterized by the presence of a methoxy group, a sulfonyl group, and a carbothioamide group, making it a versatile molecule in various chemical reactions and applications.

Eigenschaften

Molekularformel

C16H17NO3S2

Molekulargewicht

335.4g/mol

IUPAC-Name

3-methoxy-N-[(4-methylphenyl)sulfonylmethyl]benzenecarbothioamide

InChI

InChI=1S/C16H17NO3S2/c1-12-6-8-15(9-7-12)22(18,19)11-17-16(21)13-4-3-5-14(10-13)20-2/h3-10H,11H2,1-2H3,(H,17,21)

InChI-Schlüssel

WZVGXPQMUILICB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CNC(=S)C2=CC(=CC=C2)OC

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)CNC(=S)C2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 3-methoxy-N-[(4-methylphenyl)sulfonylmethyl]benzenecarbothioamide involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-methoxybenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonyl intermediate. This intermediate is then reacted with a suitable thioamide derivative under controlled conditions to yield the final product .

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The choice of solvents and purification techniques also plays a crucial role in the large-scale production of this compound.

Analyse Chemischer Reaktionen

3-methoxy-N-[(4-methylphenyl)sulfonylmethyl]benzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The methoxy and sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

3-methoxy-N-[(4-methylphenyl)sulfonylmethyl]benzenecarbothioamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Wirkmechanismus

The mechanism of action of 3-methoxy-N-[(4-methylphenyl)sulfonylmethyl]benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

3-methoxy-N-[(4-methylphenyl)sulfonylmethyl]benzenecarbothioamide can be compared with similar compounds such as:

    4-methoxy-3-methylbenzaldehyde: This compound shares the methoxy and methyl groups but lacks the sulfonyl and carbothioamide groups, making it less versatile in certain reactions.

    N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycine: This compound has a similar sulfonyl group but differs in the presence of a glycine moiety instead of the carbothioamide group.

The uniqueness of 3-methoxy-N-[(4-methylphenyl)sulfonylmethyl]benzenecarbothioamide lies in its combination of functional groups, which allows for a broader range of chemical reactions and applications compared to its similar counterparts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.